molecular formula C22H19FN2O2S B11332175 1-(3-acetylphenyl)-4-[(4-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

1-(3-acetylphenyl)-4-[(4-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11332175
M. Wt: 394.5 g/mol
InChI Key: QWDKDMNTUUAFHD-UHFFFAOYSA-N
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Description

1-(3-acetylphenyl)-4-[(4-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a cyclopenta[d]pyrimidin-2-one core with acetylphenyl and fluorobenzylsulfanyl substituents, which may contribute to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-acetylphenyl)-4-[(4-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one typically involves multiple steps:

    Formation of the Cyclopenta[d]pyrimidin-2-one Core: This step may involve the cyclization of appropriate precursors under acidic or basic conditions to form the cyclopenta[d]pyrimidin-2-one ring system.

    Introduction of the Acetylphenyl Group: The acetylphenyl group can be introduced via Friedel-Crafts acylation, where an acetyl group is added to a phenyl ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Fluorobenzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (eg

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-acetylphenyl)-4-[(4-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the sulfur atom to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its pharmacological properties, including potential anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism by which 1-(3-acetylphenyl)-4-[(4-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one exerts its effects depends on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

1-(3-acetylphenyl)-4-[(4-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one can be compared to other compounds with similar structures or functional groups:

The uniqueness of this compound lies in its specific combination of functional groups, which can influence its chemical reactivity and biological activity in distinct ways.

Properties

Molecular Formula

C22H19FN2O2S

Molecular Weight

394.5 g/mol

IUPAC Name

1-(3-acetylphenyl)-4-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C22H19FN2O2S/c1-14(26)16-4-2-5-18(12-16)25-20-7-3-6-19(20)21(24-22(25)27)28-13-15-8-10-17(23)11-9-15/h2,4-5,8-12H,3,6-7,13H2,1H3

InChI Key

QWDKDMNTUUAFHD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C3=C(CCC3)C(=NC2=O)SCC4=CC=C(C=C4)F

Origin of Product

United States

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